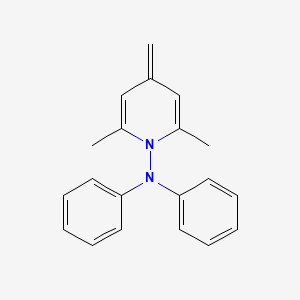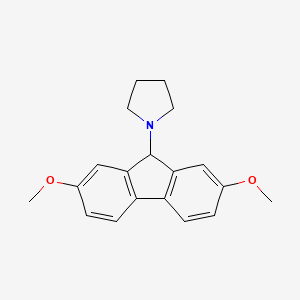
1-(2,7-Dimethoxy-9H-fluoren-9-YL)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,7-Dimethoxy-9H-fluoren-9-YL)pyrrolidine is a chemical compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic synthesis and materials science. This particular compound features a pyrrolidine ring attached to a fluorene backbone, which is further substituted with methoxy groups at the 2 and 7 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,7-Dimethoxy-9H-fluoren-9-YL)pyrrolidine typically involves the following steps:
Formation of the Fluorene Backbone: The fluorene backbone can be synthesized through various methods, including the Friedel-Crafts alkylation of biphenyl with methylene chloride, followed by cyclization.
Introduction of Methoxy Groups: The methoxy groups can be introduced via electrophilic aromatic substitution using methanol and a suitable catalyst.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the fluorene backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,7-Dimethoxy-9H-fluoren-9-YL)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrofluorenes or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of functionalized fluorenes.
Wissenschaftliche Forschungsanwendungen
1-(2,7-Dimethoxy-9H-fluoren-9-YL)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of polycyclic aromatic hydrocarbons with biological molecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-(2,7-Dimethoxy-9H-fluoren-9-YL)pyrrolidine involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, affecting its structure and function. It may also interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione
- 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
Uniqueness
1-(2,7-Dimethoxy-9H-fluoren-9-YL)pyrrolidine is unique due to the presence of methoxy groups at the 2 and 7 positions of the fluorene backbone, which can influence its chemical reactivity and interactions with biological molecules. This structural feature distinguishes it from other fluorenes and pyrrolidine derivatives, potentially leading to unique applications and properties.
Eigenschaften
CAS-Nummer |
116997-65-0 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-(2,7-dimethoxy-9H-fluoren-9-yl)pyrrolidine |
InChI |
InChI=1S/C19H21NO2/c1-21-13-5-7-15-16-8-6-14(22-2)12-18(16)19(17(15)11-13)20-9-3-4-10-20/h5-8,11-12,19H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
ANWLHLAFLBQGJW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(C2N4CCCC4)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


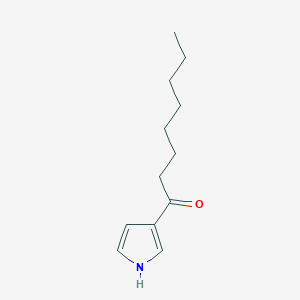

![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)
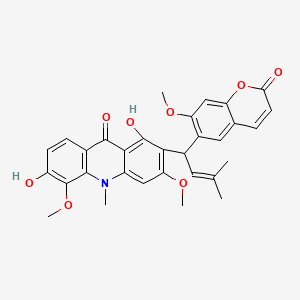
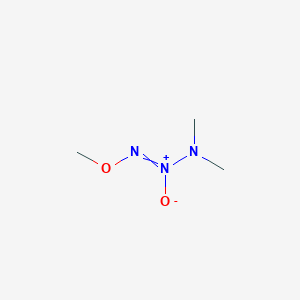
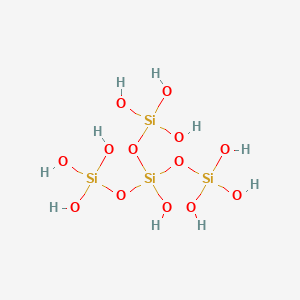
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)
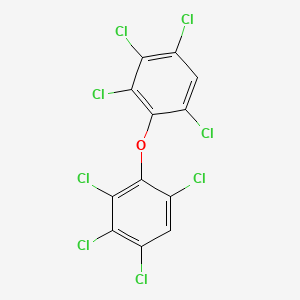

![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)

![2,4-Pentanedione, 3-[(5-phenoxy-2-furanyl)methylene]-](/img/structure/B14291865.png)
